2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride
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Overview
Description
2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride is a chemical compound that has garnered significant interest in various fields of research. It is known for its unique bicyclic structure, which includes an oxygen atom within the ring, making it a versatile compound in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride typically involves the reaction of 2-Oxabicyclo[2.2.2]octane with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in powder form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products: The major products formed depend on the type of reaction. For instance, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This makes it reactive towards nucleophiles, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
2-Oxabicyclo[2.2.2]octane: A related compound with a similar bicyclic structure but without the sulfonyl chloride group.
Bicyclo[2.2.2]octane: Another bicyclic compound used in synthetic chemistry but lacks the oxygen atom within the ring.
Uniqueness: 2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride is unique due to its combination of a bicyclic structure with an oxygen atom and a reactive sulfonyl chloride group. This makes it a versatile intermediate in various chemical reactions and applications .
Properties
IUPAC Name |
2-oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3S/c9-13(10,11)6-8-3-1-7(2-4-8)5-12-8/h7H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYFRMWJZJMKLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CO2)CS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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